alpha-(3-(m-Methoxyphenyl)-3-propylpyrrolidinylmethyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(3-(m-Methoxyphenyl)-3-propylpyrrolidinylmethyl)benzyl alcohol is a complex organic compound characterized by the presence of a methoxy group, a propyl group, and a pyrrolidinylmethyl group attached to a benzyl alcohol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-(m-Methoxyphenyl)-3-propylpyrrolidinylmethyl)benzyl alcohol typically involves multi-step organic reactions. One common approach is the condensation of 3-(m-Methoxyphenyl)-3-propylpyrrolidine with benzyl alcohol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(3-(m-Methoxyphenyl)-3-propylpyrrolidinylmethyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Alpha-(3-(m-Methoxyphenyl)-3-propylpyrrolidinylmethyl)benzyl alcohol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(3-(m-Methoxyphenyl)-3-propylpyrrolidinylmethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s reactivity and binding affinity to target molecules. The pyrrolidinylmethyl group may play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylpropionic acid: Shares the methoxyphenyl group but differs in the overall structure and functional groups.
Benzyl alcohol derivatives: Compounds with similar benzyl alcohol cores but different substituents.
Uniqueness
Alpha-(3-(m-Methoxyphenyl)-3-propylpyrrolidinylmethyl)benzyl alcohol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
72004-05-8 |
---|---|
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-[3-(3-methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylethanol |
InChI |
InChI=1S/C22H29NO2/c1-3-12-22(19-10-7-11-20(15-19)25-2)13-14-23(17-22)16-21(24)18-8-5-4-6-9-18/h4-11,15,21,24H,3,12-14,16-17H2,1-2H3 |
InChI Key |
QFKZAFOPMOONQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)CC(C2=CC=CC=C2)O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.